3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone

CAS No.: 898767-17-4

Cat. No.: VC2301955

Molecular Formula: C17H17FO

Molecular Weight: 256.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898767-17-4 |

|---|---|

| Molecular Formula | C17H17FO |

| Molecular Weight | 256.31 g/mol |

| IUPAC Name | 1-(3,4-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one |

| Standard InChI | InChI=1S/C17H17FO/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3 |

| Standard InChI Key | VPCMYIIZKZBHPO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C |

Introduction

Chemical Identity and Structural Characteristics

3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone is an organic compound belonging to the propiophenone class of chemicals. Its structural composition includes a propiophenone backbone with specific substituents that contribute to its unique chemical properties and potential reactivity patterns.

Basic Identification Parameters

The compound is identified by the following chemical parameters:

| Parameter | Value |

|---|---|

| CAS No. | 898767-17-4 |

| IUPAC Name | 1-(3,4-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one |

| Molecular Formula | C17H17FO |

| Molecular Weight | 256.31 g/mol |

| PubChem Compound ID | 24726140 |

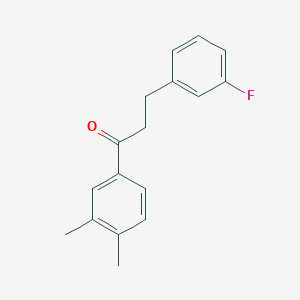

Structural Representation

The molecular structure features a propan-1-one backbone connecting two substituted aromatic rings:

-

One phenyl ring contains two methyl groups at positions 3' and 4'

-

The second phenyl ring contains a fluorine atom at position 3

-

The ketone functional group connects these two structural components

The structural representation can be described using the following chemical identifiers:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C17H17FO/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3 |

| Standard InChIKey | VPCMYIIZKZBHPO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C |

Physicochemical Properties

The physicochemical properties of 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone determine its behavior in chemical reactions, its solubility profile, and its potential interactions with biological systems.

Computed Properties

The following properties have been computed using various predictive models:

Physical Characteristics

While specific experimental data for this exact compound is limited in the literature, its physical properties can be inferred based on its chemical structure:

-

Physical state: Likely a crystalline solid at room temperature

-

Solubility: Probable good solubility in organic solvents like methanol, ethanol, dichloromethane, and acetone; limited water solubility due to its relatively high hydrophobicity (XLogP3 value of 4.3)

-

Stability: Expected to be stable under normal laboratory conditions, though protection from light and moisture during long-term storage would be advisable

Reactivity Profile

The reactivity of 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone is primarily determined by its ketone functional group and the electronic effects of its substituents.

Key Reaction Types

Several reaction types are anticipated for this compound:

-

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, potentially leading to the formation of alcohols, imines, or hydrazones.

-

Reduction: Reduction of the ketone functionality could proceed with reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), producing the corresponding alcohol.

-

Oxidation: The methyl groups could potentially undergo oxidation to form carboxylic acids or aldehydes under appropriate conditions.

-

Halogenation: The aromatic rings could undergo further halogenation, particularly at positions activated by the existing substituents.

-

Enolization: The α-hydrogen atoms adjacent to the carbonyl group can be abstracted by bases, forming enolates that can participate in various condensation reactions.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds provides context for understanding the unique properties of 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone.

Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone | C17H17FO | 256.31 | Reference compound |

| 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone | C15H11F3O | 264.24 | Contains fluorine instead of methyl groups at 3' and 4' positions |

| 3'-Chloro-3-(4-methoxyphenyl)propiophenone | C16H15ClO2 | 274.74 | Contains chloro at 3' and methoxy at 4 position instead of the reference pattern |

| 4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone | C15H10ClF3O | 298.69 | Contains chloro at 4' and trifluorophenyl group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume